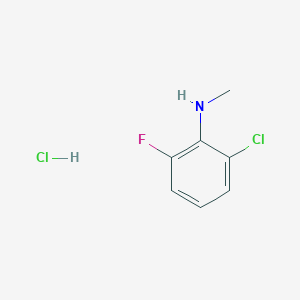

2-Chloro-6-fluoro-N-methylaniline;hydrochloride

Description

BenchChem offers high-quality 2-Chloro-6-fluoro-N-methylaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-N-methylaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHHHWKTEAKTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-fluoro-N-methylaniline;hydrochloride CAS number and chemical identifiers

Technical Monograph: 2-Chloro-6-fluoro-N-methylaniline Hydrochloride

Chemical Identity & Molecular Architecture

This section establishes the definitive identification of the compound, distinguishing between the free base intermediate and the stable hydrochloride salt form used in formulation and storage.[1]

| Attribute | Detail |

| Chemical Name | 2-Chloro-6-fluoro-N-methylaniline hydrochloride |

| Systematic Name | N-Methyl-2-chloro-6-fluorobenzenamine hydrochloride |

| CAS Number (HCl Salt) | 2416236-15-0 |

| CAS Number (Free Base) | 1369814-05-0 |

| Molecular Formula | C₇H₇ClFN[1][2] · HCl |

| Molecular Weight | 196.05 g/mol (Salt); 159.59 g/mol (Base) |

| SMILES (Salt) | Cl.CNC1=C(F)C=CC=C1Cl |

| InChI Key | MCRLZMFURHIURO-UHFFFAOYSA-N (Base) |

| Appearance | White to off-white crystalline solid (Salt); Clear to pale yellow oil (Base) |

Synthetic Pathways & Process Chemistry

The synthesis of 2-Chloro-6-fluoro-N-methylaniline requires precise control to prevent over-alkylation (formation of the dimethyl quaternary species).[1] The preferred industrial route utilizes reductive amination rather than direct alkylation with methyl halides, as this ensures mono-methylation selectivity.[1]

Core Synthesis Protocol: Reductive Mono-Methylation[1]

Rationale: Direct alkylation of electron-deficient anilines (due to -F and -Cl induction) with methyl iodide often leads to a mixture of mono- and di-methylated products.[1] Reductive amination using formaldehyde and a mild reducing agent locks the stoichiometry to the mono-substituted amine.[1]

Step-by-Step Methodology:

-

Imine Formation:

-

Reagents: 2-Chloro-6-fluoroaniline (CAS 363-51-9) [1], Paraformaldehyde (3.0 eq), Sodium Methoxide (0.1 eq).[1]

-

Solvent: Methanol (anhydrous).[1]

-

Process: Reflux the aniline with paraformaldehyde to generate the in situ hexahydrotriazine or imine species.[1] The electron-withdrawing nature of the 2-Cl and 6-F substituents deactivates the nucleophilicity of the nitrogen, requiring elevated temperatures or acid catalysis (e.g., acetic acid) to drive imine formation.[1]

-

-

Reduction:

-

Salt Formation (Hydrochlorination):

-

Extraction: Quench with water, extract into Dichloromethane (DCM).[1] Dry organic layer over MgSO₄.[1]

-

Precipitation: Cool the DCM solution to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

-

Isolation: The hydrochloride salt precipitates immediately.[1] Filter and wash with cold diethyl ether to remove unreacted organic impurities.[1]

-

Reaction Workflow Diagram

Figure 1: Selective reductive amination pathway ensuring mono-methylation.

Structural Utility in Drug Design (SAR)

This molecule is a high-value "fragment" in Medicinal Chemistry, particularly for Kinase Inhibitors and GPCR modulators (e.g., TGR5 agonists [2]).[1]

The "Orthogonal Lock" Effect

The 2-Chloro, 6-Fluoro substitution pattern creates a specific steric and electronic environment:

-

Conformational Restriction: The bulky Chlorine (Van der Waals radius ~1.75 Å) and Fluorine (~1.47 Å) at the ortho positions force the N-methyl group out of planarity with the phenyl ring.[1] This induces a high rotational energy barrier (atropisomerism potential), locking the pharmacophore into a bioactive conformation.[1]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 6-position blocks metabolic hydroxylation (Phase I metabolism), significantly extending the half-life (

) of the drug molecule compared to a non-fluorinated analog.[1]

Electronic Tuning

-

pKa Modulation: The inductive electron-withdrawal (-I effect) from both halogens significantly lowers the pKa of the aniline nitrogen (predicted pKa ~2.0–2.5).[1] This reduces the basicity, making the nitrogen less likely to be protonated at physiological pH (7.4), which can improve membrane permeability (LogD).[1]

Figure 2: Structure-Activity Relationship (SAR) drivers for using this intermediate.[1]

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must undergo the following self-validating analytical checks.

NMR Characterization (Expected Signals)

-

¹H NMR (DMSO-d₆):

-

N-Methyl: Look for a doublet or broad singlet around δ 2.8–3.1 ppm .[1] The coupling to the NH proton (if salt) or F (through space) may cause splitting.

-

Aromatic Protons: A multiplet pattern around δ 6.8–7.3 ppm corresponding to the 3, 4, and 5 positions.[1] The symmetry is broken by the different halogens (Cl vs F).

-

Amine Proton: A broad singlet (exchangeable with D₂O) typically downfield (δ 5.0–9.0 ppm depending on salt concentration).[1]

-

-

¹⁹F NMR:

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).[1]

-

Note: The acidic mobile phase ensures the aniline remains protonated/soluble.[1]

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

Safety & Handling Protocols

Hazard Class: Aniline Derivative.[1] Signal Word: WARNING / DANGER

-

Acute Toxicity: Like most halogenated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[1] It may cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.[1]

-

Storage:

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic.[1] Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the salt.

-

Stability: The hydrochloride salt is significantly more stable to oxidation than the free base (which turns dark brown/purple upon air exposure).

-

References

-

GlaxoSmithKline. (2010).[1] Triazole and imidazole derivatives for use as TGR5 agonists (WO2010093845A1).[1] World Intellectual Property Organization.[1] Retrieved February 23, 2026, from [1]

Sources

An In-depth Technical Guide to the Safe Handling and Toxicity of 2-Chloro-6-fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and drug development. As with many halogenated and N-alkylated anilines, a thorough understanding of its safety, handling, and toxicological profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and toxicological considerations for this compound, drawing upon information from structurally related molecules to offer a robust framework for risk assessment and management. While specific data for the hydrochloride salt is limited, the principles outlined herein, based on the parent aniline and its analogues, serve as a critical foundation for safe laboratory practices.

Section 1: Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is the cornerstone of safe handling and storage. The following table summarizes key properties for 2-Chloro-6-fluoro-N-methylaniline hydrochloride and related compounds.

| Property | Value/Information | Source |

| Chemical Name | 2-Chloro-6-fluoro-N-methylaniline hydrochloride | - |

| Molecular Formula | C₇H₈Cl₂FN | [1] |

| Molecular Weight | 196.05 g/mol | [1] |

| Appearance | Likely a solid, given it is a hydrochloride salt | General Chemical Knowledge |

| Solubility | Expected to be more soluble in water than the free base | General Chemical Knowledge |

| Stability | Stable under normal laboratory conditions.[2] May be sensitive to light and air, and may darken in color during storage.[2] | [2] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] | [2] |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally similar compounds, 2-Chloro-6-fluoro-N-methylaniline hydrochloride should be treated as a hazardous substance. The primary hazards are associated with its potential for acute toxicity, skin and eye irritation, and possible organ toxicity.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Hazard Communication Workflow

The following diagram illustrates the process of identifying and communicating the hazards associated with 2-Chloro-6-fluoro-N-methylaniline hydrochloride.

Caption: Workflow for assessing and communicating hazards.

Section 3: Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with 2-Chloro-6-fluoro-N-methylaniline hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Item | Specifications | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[7] | Prevents skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[5] | Protects eyes from contact with the compound. |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, chemically resistant aprons or coveralls are recommended.[5] | Minimizes contamination of personal clothing and skin. |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] | Prevents inhalation of the compound. |

PPE Selection and Donning/Doffing Protocol

Caption: Recommended PPE donning and doffing sequence.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store in a locked cabinet or other secure location to prevent unauthorized access.

-

The material may darken upon storage, so it is advisable to protect it from light.[2]

Section 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving 2-Chloro-6-fluoro-N-methylaniline hydrochloride.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and prevent entry.

-

Contact your institution's environmental health and safety (EHS) department or emergency response team.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

-

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HF) may be generated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Emergency Response Workflow

Caption: General workflow for responding to emergencies.

Section 5: Toxicological Information

Acute Toxicity

Substituted anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Symptoms of acute exposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[10]

Local Effects

-

Skin and Eye Irritation: As indicated by the GHS classifications of similar compounds, 2-Chloro-6-fluoro-N-methylaniline hydrochloride is expected to be a skin and eye irritant.[4]

-

Respiratory Irritation: Inhalation may cause irritation to the respiratory tract.[5]

Chronic and Systemic Effects

The primary systemic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[10] Chronic exposure to anilines has been associated with damage to the spleen, liver, and kidneys in animal studies.[11] While some anilines are known or suspected carcinogens, the carcinogenic potential of this specific compound has not been evaluated.[7]

Mechanism of Aniline-Induced Toxicity (Simplified)

The toxicity of aniline and its derivatives is often linked to their metabolic activation, particularly through N-hydroxylation, which can lead to the formation of reactive metabolites. These metabolites can induce oxidative stress and bind to cellular macromolecules, leading to cellular damage.[11]

Section 6: Disposal Considerations

All waste containing 2-Chloro-6-fluoro-N-methylaniline hydrochloride must be treated as hazardous waste.

-

Waste Disposal: Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.[12] Do not allow it to enter the sewer system or waterways.[7]

-

Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with the compound should also be disposed of as hazardous waste.[10]

Conclusion

2-Chloro-6-fluoro-N-methylaniline hydrochloride is a compound that requires careful handling due to its potential for toxicity and irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A thorough understanding of the potential hazards and emergency procedures is essential for all personnel working with this and other substituted anilines. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for related compounds before beginning any work.

References

- Quantitative analysis of structure?toxicity relationships of substituted anilines by use of Balb/3T3 cells. (n.d.).

-

Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411–421. [Link]

- 2-Fluoro-6-methylaniline Safety Data Sheet. (2016). Synquest Labs.

- SAFETY DATA SHEET - 4-Fluoro-N-methylaniline. (2025). Sigma-Aldrich.

- Toxicological and Environmental Aspects of Anilines. (n.d.). ResearchGate.

- Aniline. (n.d.). Canada.ca.

- 2-Chloro-6-methylaniline SDS. (n.d.). ECHEMI.

- SAFETY DATA SHEET - 2-Chloro-N-methylaniline. (2025). Fisher Scientific.

- SAFETY DATA SHEET - 2-Chloro-6-methylaniline. (2025). Fisher Scientific.

- 2-Chloro-6-methylaniline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 2-Fluoro-N-methylaniline Safety Data Sheet. (n.d.). AK Scientific, Inc.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- MSDS of 2-Fluoro-N-methylaniline. (2013). Capot Chemical.

- Safety data sheet - 2-Chloro-6-methylaniline. (n.d.). CPAChem.

- 2-chloro-6-fluoro-n-methylaniline hydrochloride. (n.d.). PubChemLite.

- SAFETY DATA SHEET - Benzenamine, 2-chloro-N-methyl-. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-4-chloro-6-fluoroaniline. (2025). TCI Chemicals.

- 2,6-Difluoro-N-methylaniline hydrochloride. (n.d.). Fluorochem.

- 2-Chloro-6-fluoroaniline. (n.d.). PubChem.

- 2-Chloro-6-methylaniline. (n.d.). PubChem.

Sources

- 1. PubChemLite - 2-chloro-6-fluoro-n-methylaniline hydrochloride (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. capotchem.com [capotchem.com]

- 8. cpachem.com [cpachem.com]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Thermochemical Characterization Guide: 2-Chloro-6-fluoro-N-methylaniline Hydrochloride

Executive Summary

2-Chloro-6-fluoro-N-methylaniline hydrochloride (CAS: 2416236-15-0) is a specialized halogenated aniline derivative utilized primarily as a scaffold in the synthesis of TGR5 agonists (metabolic therapeutics) and advanced agrochemicals.[1][2] Its structural motif—characterized by 2,6-disubstitution and N-methylation—imparts unique steric and electronic properties that influence its reactivity, solubility, and solid-state stability.

This guide addresses the thermochemical data gap for this specific salt form. While commercial availability exists, peer-reviewed physicochemical constants are sparse. This document synthesizes predicted values based on structural analogs and defines the standardized experimental protocols required to generate IND-enabling thermochemical data.

Chemical Identity & Structural Specifications[3]

| Property | Specification |

| IUPAC Name | 2-Chloro-6-fluoro-N-methylbenzenamine hydrochloride |

| Common Name | 2-Chloro-6-fluoro-N-methylaniline HCl |

| CAS Number (Salt) | 2416236-15-0 |

| CAS Number (Free Base) | 1369814-05-0 |

| Molecular Formula | C₇H₇ClFN[3] · HCl |

| Molecular Weight | 196.05 g/mol (Salt); 159.59 g/mol (Base) |

| SMILES | CN(C1=C(F)C=CC=C1Cl).Cl |

| Physical State | White to off-white crystalline solid (Salt) |

Structural Analysis & pKa Prediction

The 2,6-disubstitution pattern significantly impacts the basicity of the amine.

-

Electronic Effect: The electron-withdrawing nature of the ortho-chloro and ortho-fluoro groups draws electron density away from the nitrogen lone pair, drastically reducing basicity compared to N-methylaniline (pKa ~4.85).

-

Steric Effect: The bulky chlorine atom and the fluorine atom create steric hindrance around the nitrogen, potentially complicating salt formation and stability.

-

Predicted pKa (Conjugate Acid): ~1.5 – 2.5.

-

Implication: The hydrochloride salt may be hygroscopic or prone to dissociation (loss of HCl) upon heating or prolonged exposure to humidity.

-

Thermochemical Profile (Predicted & Experimental Targets)

Due to the absence of specific calorimetric data in open literature, the following values represent theoretical ranges derived from Group Additivity Methods and structural analogs (e.g., 2-Chloro-6-methylaniline).

| Thermochemical Parameter | Predicted/Target Value | Criticality |

| Melting Point ( | 145°C – 165°C (Decomposition likely) | High: Determines handling temp and solid-state form. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Med: Required for solubility modeling. |

| Decomposition Temp ( | >170°C | High: Defines safety limits for drying/milling. |

| Solubility (Water) | Moderate (>10 mg/mL) | High: Salt form enhances aqueous solubility vs. free base. |

| LogP (Free Base) | 2.4 – 2.7 | Med: Lipophilicity indicator for membrane permeability. |

Experimental Protocols for Data Generation

To validate the thermochemical profile, the following standardized workflows must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact melting point and enthalpy of fusion.

-

Sample Prep: Weigh 2–4 mg of dried salt into a Tzero aluminum pan. Crimp with a pinhole lid (allows HCl gas escape if dissociation occurs).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

Analysis:

-

Identify the endothermic onset (

) as the melting point. -

Integrate the peak area to calculate

(J/g). -

Note: A broad endotherm or noisy baseline immediately following melting indicates simultaneous decomposition (loss of HCl).

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvates, hydrates, and thermal degradation.

-

Sample Prep: Load 5–10 mg into a platinum or ceramic pan.

-

Ramp: Heat from 30°C to 400°C at 10°C/min.

-

Interpretation:

-

Mass loss <100°C: Indicates surface moisture or residual solvent (hydrate check).

-

Mass loss at

: Confirms dissociation of the salt (release of HCl gas).

-

Protocol C: pH-Solubility Profiling

Objective: Determine the pHmax (pH of maximum solubility) and intrinsic solubility.

-

Buffer Prep: Prepare buffers ranging from pH 1.2 to 8.0.

-

Saturation: Add excess solid to each buffer vial; shake at 25°C for 24 hours.

-

Filtration: Filter supernatant using 0.45 µm PTFE filters.

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Data Fit: Plot Solubility vs. pH to determine pKa experimentally using the Henderson-Hasselbalch equation.

Synthesis & Degradation Pathways

The following Graphviz diagram illustrates the synthesis logic and potential thermal degradation pathways critical for process safety.

Figure 1: Synthesis workflow and thermal degradation pathway. Note the reversibility of the salt formation upon thermal stress.

References

-

BLD Pharm. (2025). Product Analysis: 2-Chloro-6-fluoro-N-methylaniline hydrochloride (CAS 2416236-15-0).[1][2][4][5] Retrieved from

-

PubChem. (2025). Compound Summary: 2-chloro-6-fluoro-N-methylaniline hydrochloride.[1][2][4][5][6] National Library of Medicine. Retrieved from

-

BenchChem. (2025). Safety Data Sheet & Properties: 2-Chloro-6-fluoro-N-methylaniline hydrochloride. Retrieved from

-

NIST Chemistry WebBook. (Standard Reference). Thermochemical Data for Aniline Derivatives. Retrieved from

-

Google Patents. (2010). WO2010093845A1: Triazole and imidazole derivatives for use as TGR5 agonists. Retrieved from

Sources

- 1. 2-chloro-6-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 332903-74-9|2-Chloro-6-fluoro-N-(p-tolyl)aniline|BLD Pharm [bldpharm.com]

- 3. 2-chloro-6-fluoro-N-hexylaniline | C12H17ClFN | CID 116470757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-fluoro-N-methylaniline;hydrochloride | 2416236-15-0 | Benchchem [benchchem.com]

- 5. 3831-70-7|2,4-Dichloro-6-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. EnamineStore [enaminestore.com]

Methodological & Application

Experimental procedures for coupling reactions with 2-Chloro-6-fluoro-N-methylaniline;hydrochloride

Focus: 2-Chloro-6-fluoro-N-methylaniline hydrochloride

Abstract & Strategic Overview

2-Chloro-6-fluoro-N-methylaniline (CFMA) represents a "perfect storm" of synthetic challenges: it possesses significant steric bulk due to ortho-disubstitution, reduced nucleophilicity due to electron-withdrawing halogens, and is supplied as a hydrochloride salt. This application note provides validated protocols for utilizing CFMA in high-value pharmaceutical couplings.

Key Technical Constraints:

-

Steric Hindrance: The 2,6-disubstitution pattern creates a "picket fence" around the nitrogen, severely retarding nucleophilic attack.

-

Electronic Deactivation: The inductive effects of -F and -Cl lower the HOMO energy of the nitrogen lone pair, making it a poor nucleophile for standard

or amide couplings. -

Salt Interference: The HCl counterion is a poison for many Pd(0) species and alters stoichiometry if not neutralized.

Pre-Reaction Protocol: Handling the Hydrochloride Salt

Direct use of the hydrochloride salt in metal-catalyzed cross-couplings often leads to stalled reactions due to the formation of Pd-Cl species or insufficient base strength.

Method A: In-Situ Neutralization (Recommended for High-Throughput)

Use this when isolation is impractical or for small-scale screening.

-

Adjustment: Increase the base loading in your coupling reaction by exactly 1.0 equivalent .

-

Preferred Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (

). -

Note: Ensure the solvent system dissolves the salt. 1,4-Dioxane is often superior to Toluene for in-situ neutralization.

Method B: Biphasic Free-Basing (Recommended for Scale-Up)

Use this to ensure maximum catalytic efficiency.

-

Suspend CFMA

HCl (10 g) in -

Add saturated aqueous

(100 mL) and stir vigorously for 30 minutes. -

Separate layers. Extract aqueous layer with

(2 x 50 mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Storage: Store the free base under Argon at 4°C. It is prone to oxidation (darkening) over time.

Core Workflow 1: Buchwald-Hartwig Amination (C-N Coupling)[1]

Standard ligands (BINAP, dppf) typically fail with 2,6-disubstituted N-methyl anilines. We utilize RuPhos , a bulky biaryl phosphine ligand designed specifically to facilitate the reductive elimination step in sterically congested systems.

Mechanistic Insight

The rate-limiting step for this substrate is often amine binding to the Pd(II) center due to steric clash. RuPhos creates a pocket that accommodates the ortho-substituents while preventing

Protocol: RuPhos Pd G4 System

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

CFMA (Free base) (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (1-3 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under a stream of Argon.

-

Solids Addition: Add RuPhos Pd G4, NaOtBu, and the Aryl Halide (if solid).

-

Purge: Cap the vial and purge with Argon for 5 minutes.

-

Liquids Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: Add CFMA (free base) via syringe.

-

Critical: If using CFMA

HCl, add it with the solids and increase NaOtBu to 2.5 equiv.

-

-

Reaction: Heat to 80-100°C for 2-12 hours.

-

Monitoring: Monitor by LCMS. The starting material (CFMA) may overlap with product; look for the disappearance of the Aryl Halide.

-

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad, and concentrate.

Visualization: Catalytic Cycle & Logic

Caption: The RuPhos ligand facilitates the difficult amine binding step caused by the 2,6-disubstitution of CFMA.

Core Workflow 2: Difficult Amide Couplings (Acylation)

Standard coupling reagents (EDC, HATU) are often insufficient for CFMA because the amine is extremely weak. The activated ester intermediate hydrolyzes faster than the amine can attack it.

The Solution: Acyl Fluorides. Acyl fluorides are highly reactive toward amines but stable to water, allowing for cleaner reactions with weak nucleophiles.

Protocol: TFFH / Acyl Fluoride Method

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

CFMA (Free base) (1.2 equiv)

-

Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent:

or DMF (0.2 M)

Step-by-Step Procedure:

-

Dissolve the Carboxylic Acid and CFMA in the solvent under Argon.

-

Add DIPEA.[2]

-

Add TFFH in one portion.

-

Stir at Room Temperature.

-

Optimization: If no reaction after 2 hours, heat to 50°C.

-

-

Why this works: TFFH converts the acid in situ to the Acyl Fluoride (R-COF). The small size of the fluoride leaving group minimizes steric clash with the 2,6-substituents of the aniline during the tetrahedral transition state.

Troubleshooting & Data Summary

Solvent & Base Selection Matrix

| Variable | Standard Condition | Optimization for CFMA | Reason |

| Solvent (Pd) | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling point; better solubility for polar intermediates. |

| Base (Pd) | NaOtBu | Stronger base required to deprotonate the electron-poor aniline. | |

| Temp | 80°C | 100°C - 110°C | Thermal energy needed to overcome steric repulsion. |

| Ligand | BINAP/XPhos | RuPhos or BrettPhos | Specifically engineered for secondary amines and steric bulk. |

Decision Tree for Method Selection

Caption: Select the synthetic pathway based on the electrophile type. Standard conditions will likely fail.

References

-

RuPhos Ligand Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. (Context: While Cu is discussed, RuPhos was developed by this group for Pd coupling of hindered amines).

-

RuPhos Pd G4 Protocols: Salsbury, J. (2020). User Guide to Buchwald-Hartwig Amination. Sigma-Aldrich Technical Bulletins.

-

Acyl Fluorides for Hindered Amines: Pittelkow, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][5][6] Organic & Biomolecular Chemistry.

-

Handling Aniline Salts: BenchChem Technical Support. (2025).[7][8][9][10] Amide Coupling Reactions with Electron-Rich and Deficient Amines.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Safe Laboratory Handling and Disposal of Halogenated Anilines

Introduction: The Dual Nature of Halogenated Anilines

Halogenated anilines are a class of aromatic amines that are foundational to the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The incorporation of halogen atoms (F, Cl, Br, I) onto the aniline ring significantly modifies the molecule's reactivity and biological activity.[4] However, this chemical utility is counterbalanced by significant health and environmental hazards.[1][5] Like their parent compound, aniline, halogenated anilines are readily absorbed through the skin and can be toxic if inhaled or ingested.[3][6][7][8] A primary toxicological concern is the induction of methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[6][7][9][10] Furthermore, many halogenated anilines are suspected carcinogens and mutagens.[2][8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of halogenated anilines in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with halogenated anilines commences. This involves consulting the Safety Data Sheet (SDS) for the specific compound being used.[7][12]

Key Hazards

| Hazard | Description | References |

| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through the skin.[7][8] Can cause methemoglobinemia, leading to cyanosis, headache, dizziness, and in severe cases, death.[6][9][10] | [6][7][8][9][10] |

| Carcinogenicity | Many anilines are classified as suspected or probable human carcinogens.[2][3][8][9][10][11] | [2][3][8][9][10][11] |

| Mutagenicity | Suspected of causing genetic defects.[8][11] | [8][11] |

| Skin and Eye Damage | Can cause serious skin and eye irritation or damage.[6][7][13] May cause allergic skin reactions.[7][11][13] | [6][7][11][13] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[7][8] | [7][8] |

| Environmental Hazard | Very toxic to aquatic life.[8] | [8] |

Exposure Limits

Always consult the specific SDS for the halogenated aniline in use. For aniline, the following exposure limits are established:

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA PEL | 5 ppm | Not Established |

| ACGIH TLV | 2 ppm | Not Established |

| NIOSH REL | Lowest feasible concentration | Not Established |

Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Chemical Fume Hood: All work with halogenated anilines must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][12]

-

Ventilation: Ensure adequate general laboratory ventilation.[14]

-

Designated Area: Establish a designated area for working with halogenated anilines, clearly marked with warning signs.[11]

Administrative Controls

-

Training: All personnel must receive training on the hazards and safe handling procedures for halogenated anilines before commencing work.[9]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving these compounds.

-

Minimization: Purchase and use the smallest quantities of halogenated anilines necessary for the experiment.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[7][8][11][12][15] Containers should be tightly sealed and clearly labeled.[11][12][15][16][17]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling halogenated anilines:

| PPE Category | Item | Specifications | Rationale |

| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[8] Double gloving is advised for extended operations.[8] Note: Nitrile gloves may have poor compatibility with aniline and should only be used for short-term tasks with frequent changes.[11] | Protects against skin contact and absorption.[15] |

| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times.[15] | Prevents splashes and contact with eyes.[15] |

| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned.[8] A chemical-resistant apron is required for procedures with a higher risk of splashing.[8] | Protects skin and personal clothing from contamination.[15] |

| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Required when working outside of a fume hood or in situations where exposure limits may be exceeded.[11][15][18] | Avoids inhalation of vapors.[15] |

Emergency Procedures

Spills

For Small Spills (can be cleaned up in under 10 minutes by trained personnel):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.[11]

-

Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9][11][12][15]

-

Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[9][11][12][15]

-

Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[15]

For Large Spills:

-

Evacuate the immediate area.[15]

-

Alert your supervisor and contact your institution's emergency response team or Environmental Health and Safety (EHS) department.[11][15]

-

Prevent the spill from entering drains or waterways.[15]

Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately remove contaminated clothing.[6][7][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7][11][12] Seek immediate medical attention.[6][7][11][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][11][12] Seek immediate medical attention.[7][11][12] |

| Inhalation | Move the person to fresh air.[7][12][19] If breathing is difficult, give oxygen.[7][12] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7][12][19] |

| Ingestion | Do NOT induce vomiting.[19] Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7][12] |

Waste Disposal

All waste containing halogenated anilines must be treated as hazardous waste.[9][15] Do not dispose of this chemical down the drain or in regular trash.[15]

Waste Segregation and Collection

-

Segregation: Isolate waste containing halogenated anilines from other waste streams, particularly non-halogenated organic waste, as disposal methods and costs differ significantly.[15][16][17]

-

Incompatible Materials: Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids to prevent hazardous reactions.[11][12][15][20][21][22]

-

Containerization: Use a designated, leak-proof, and chemically compatible container for waste collection.[15][16][17] The container must be kept closed at all times, except when adding waste.[15][16][17]

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the halogenated aniline, and the approximate concentration and quantity.[15][16][17]

Storage and Disposal Workflow

Caption: Workflow for the safe disposal of halogenated aniline waste.

Approved Disposal Methods

Incineration is a principal and effective method for the disposal of wastes containing halogenated organics.[23] Other potential treatment technologies may include chemical dechlorination or pyrolysis.[23] The final disposal method will be determined by your institution's EHS department in accordance with local, state, and federal regulations.[9][24][25]

Decontamination Protocol

Regular decontamination of work surfaces and equipment is crucial to prevent the accumulation of chemical residues.[11]

Routine Decontamination

-

Preparation: Ensure all necessary cleaning materials are available.

-

PPE: Wear appropriate PPE as described in section 2.3.

-

Procedure: At the end of each workday or experiment, wipe down the immediate work area within the fume hood and any equipment used with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Waste: All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

Decontamination Workflow for Spills

Caption: Decision workflow for halogenated aniline spill decontamination.

Conclusion

Halogenated anilines are indispensable reagents in modern chemical research and development. However, their inherent toxicity necessitates a rigorous and proactive approach to safety. By integrating the engineering controls, administrative procedures, and personal protective measures outlined in these application notes, laboratories can significantly mitigate the risks associated with these compounds. A culture of safety, underscored by thorough training and strict adherence to established protocols, is paramount to protecting the health of researchers and preserving the integrity of the environment.

References

-

Aniline. Washington State University. Available at: [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Centers for Disease Control and Prevention. Available at: [Link]

-

Aniline. University of California, Santa Barbara. Available at: [Link]

-

Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available at: [Link]

-

OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

-

PSFC Halogenated Solvents. Massachusetts Institute of Technology. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

-

Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. Available at: [Link]

-

Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. Available at: [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

Aniline - Incident management. GOV.UK. Available at: [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. ResearchGate. Available at: [Link]

-

Safety Data Sheet: Aniline. Carl ROTH. Available at: [Link]

-

Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. Available at: [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. Available at: [Link]

-

EPA HAZARDOUS WASTE CODES. US EPA. Available at: [Link]

-

Partial List of Chemical Incompatibilities. University of Nevada, Reno. Available at: [Link]

-

Incompatible chemicals. University of Cambridge. Available at: [Link]

-

Safety Data Sheet: aniline. Chemos GmbH&Co.KG. Available at: [Link]

-

Incompatible Chemicals. University of California, Riverside. Available at: [Link]

-

Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

-

Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Available at: [Link]

-

Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]

-

Wiley Guide to Chemical Incompatibilities. SciSpace. Available at: [Link]

-

Highline Community College Lab Safety Manual. Highline Community College. Available at: [Link]

-

Aniline. US EPA. Available at: [Link]

-

Aniline: general information. GOV.UK. Available at: [Link]

-

Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]

-

Safety Guide in the laboratories, College of Science. King Saud University. Available at: [Link]

-

Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. Available at: [Link]

-

Aniline | ToxFAQs™. ATSDR - CDC. Centers for Disease Control and Prevention. Available at: [Link]

-

OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. epa.gov [epa.gov]

- 3. gov.uk [gov.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nj.gov [nj.gov]

- 10. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. geo.utexas.edu [geo.utexas.edu]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 21. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]

- 22. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. epa.gov [epa.gov]

- 25. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-N-methylaniline hydrochloride

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the N-methylation of 2-chloro-6-fluoroaniline, and what are their respective advantages and disadvantages?

There are two predominant strategies for the N-methylation of 2-chloro-6-fluoroaniline: classical reductive amination and modern transition-metal-catalyzed "borrowing hydrogen" reactions.

-

Reductive Amination: This is a robust and widely used method. It involves the reaction of the primary amine (2-chloro-6-fluoroaniline) with an aldehyde (typically formaldehyde or its equivalent, paraformaldehyde) to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product.

-

Advantages: The reagents are readily available and relatively inexpensive. The reaction conditions are often mild and do not typically require high pressures or specialized equipment.

-

Disadvantages: This method often requires stoichiometric amounts of reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can decrease atom economy. A significant challenge is controlling over-alkylation, which leads to the formation of the tertiary amine, 2-chloro-6-fluoro-N,N-dimethylaniline, as a major byproduct.[1]

-

-

Catalytic N-methylation with Methanol (Borrowing Hydrogen): This is a more modern and "green" approach. A transition metal catalyst (commonly based on Ruthenium, Iridium, or Palladium) temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde.[2] The formaldehyde then reacts with the aniline as in reductive amination, and the catalyst returns the borrowed hydrogen to reduce the resulting imine.

-

Advantages: This method exhibits excellent atom economy, as methanol serves as both the solvent and the C1 source, with water being the only byproduct.[3] It often provides high selectivity for the mono-N-methylated product.[4]

-

Disadvantages: The primary drawback is the cost and sensitivity of the transition metal catalysts and their associated ligands. These reactions may also require higher temperatures (120-150 °C) and inert atmospheres to prevent catalyst deactivation.[3][5]

-

Caption: Primary synthetic routes to 2-Chloro-6-fluoro-N-methylaniline.

Q2: How can I suppress the formation of the tertiary amine (2-chloro-6-fluoro-N,N-dimethylaniline) byproduct?

The formation of the tertiary amine is arguably the most common cause of yield loss. The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation. Several strategies can mitigate this:

-

Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Using a slight excess of the aniline relative to the methylating agent can be beneficial, but the most effective approach is to limit the methylating agent to 1.0-1.1 equivalents.

-

Choice of Reducing Agent: In reductive amination, the choice of hydride reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more sterically hindered than sodium borohydride (NaBH₄), which often provides better selectivity for mono-alkylation by reducing the intermediate imine at a controlled rate.[1]

-

Reaction Temperature: Lowering the reaction temperature can help improve selectivity. The activation energy for the second methylation is often slightly higher, so conducting the reaction at 0 °C or even lower can favor the formation of the desired secondary amine.

-

Catalyst Selection: In "borrowing hydrogen" systems, the catalyst and ligand structure play a crucial role in selectivity. Certain catalyst systems are specifically designed to favor mono-methylation.[2][4]

Q3: My reaction has stalled with significant starting material remaining. What are the potential causes and solutions?

A stalled or incomplete reaction can be frustrating. The root cause often falls into one of three categories: reagent purity, catalyst activity, or reaction conditions.

-

Impure Reagents:

-

Starting Aniline: The purity of 2-chloro-6-fluoroaniline is paramount. Impurities from its synthesis, such as residual acids or bases, can neutralize catalysts or reagents.[6] Consider purifying the starting material by distillation or recrystallization.

-

Solvent and Aldehyde: Ensure solvents are anhydrous, as water can interfere with many reducing agents and catalysts. If using paraformaldehyde, ensure it is of high quality, as aged sources can be less reactive.

-

-

Catalyst Deactivation (for Catalytic Methods):

-

Atmosphere: Transition metal catalysts are often sensitive to oxygen. Ensure the reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon).[5]

-

Poisoning: Sulfur- or phosphorus-containing impurities in the starting materials or solvents can act as catalyst poisons.

-

-

Suboptimal Reaction Conditions:

-

Temperature: The reaction may simply be too cold. While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction stalls, a cautious, incremental increase in temperature may be necessary.

-

Mixing: In heterogeneous reactions (e.g., with a solid-supported catalyst or a partially soluble reagent), ensure vigorous stirring to overcome mass transfer limitations.

-

Q4: What is the best practice for converting the final free amine to its hydrochloride salt to ensure high purity and yield?

The final salt formation is a critical purification step. The goal is to precipitate the desired product in high purity, leaving any non-basic impurities and excess reagents in the solution.

-

Solvent Selection: After the reaction workup, the free amine should be dissolved in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

-

Source of HCl:

-

Anhydrous HCl Gas: Bubbling dry HCl gas through the solution is the cleanest method, as it introduces no water.

-

HCl in a Solvent: A solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is often more convenient and easier to handle quantitatively.

-

-

Procedure:

-

Cool the solution of the free amine to 0 °C to maximize precipitation and minimize the solubility of the salt.

-

Slowly add the HCl source dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white or off-white solid.

-

Monitor the pH of the solution (by spotting on wet pH paper) to avoid adding a large excess of acid, which can co-precipitate other basic species or lead to an oily product. Aim for a slightly acidic pH (pH 2-3).

-

After the addition is complete, stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.

-

-

Isolation and Drying: Collect the solid by filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining impurities, and dry it under a high vacuum.

Troubleshooting Guide

| Symptom / Observation | Potential Cause | Recommended Action & Rationale |

| Low Overall Yield | Incomplete Reaction | Action: Monitor reaction progress closely using TLC or GC. If stalled, consider incrementally increasing temperature or extending reaction time. Rationale: Ensures the reaction has proceeded to completion before workup. |

| Over-methylation | Action: Reduce the equivalents of the methylating agent (e.g., formaldehyde) to 1.0. If using NaBH₄, switch to the milder NaBH(OAc)₃. Rationale: Limits the availability of the methylating agent for the second reaction and uses a more selective reducing agent.[1] | |

| Mechanical Losses | Action: Ensure efficient extraction during workup. Be cautious during solvent removal, especially if the product is volatile. Rationale: Simple procedural errors can significantly impact the isolated yield. | |

| Product is Oily or Gummy after HCl Addition | Presence of Water | Action: Ensure all solvents and reagents for the salt formation are rigorously anhydrous. Dry the free amine solution over MgSO₄ or Na₂SO₄ before adding HCl. Rationale: Water can cause hydrochloride salts to "oil out" instead of crystallizing. |

| Excess HCl | Action: Add the HCl source slowly and monitor the pH. Avoid a large excess. Rationale: An extremely acidic environment can sometimes hinder proper crystal lattice formation. | |

| High Levels of Impurity in Final Product | Impure Starting Material | Action: Purify the starting 2-chloro-6-fluoroaniline via distillation or column chromatography. Rationale: Garbage in, garbage out. The purity of the final product is limited by the purity of its precursors.[6] |

| Ineffective Purification | Action: If impurities persist after salt formation, consider purifying the free amine by flash column chromatography before converting it to the hydrochloride salt. Rationale: Chromatography of the free amine is often more effective than recrystallizing the salt. |

Experimental Protocols

Protocol 1: N-methylation via Reductive Amination with NaBH(OAc)₃

This protocol is optimized for selectivity and is suitable for a standard laboratory setting.

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-fluoroaniline (1.0 eq.). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

-

Imine Formation: Add aqueous formaldehyde (37% solution, 1.05 eq.) to the solution. Stir vigorously at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC analysis.

-

Workup: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Salt Formation: The resulting crude oil (the free amine) can be purified by flash chromatography if necessary. Subsequently, dissolve the amine in anhydrous diethyl ether and proceed with hydrochloride salt formation as described in FAQ Q4.

Protocol 2: Catalytic N-methylation using Methanol

This protocol is based on modern, efficient catalytic systems and is ideal for projects where atom economy is a priority.

-

Reaction Setup: In a glovebox, charge a pressure-rated reaction vessel or a Schlenk tube with a magnetic stir bar, a ruthenium-based catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 eq.).[2][3]

-

Addition of Reagents: Remove the vessel from the glovebox. Add 2-chloro-6-fluoroaniline (1.0 eq.) followed by anhydrous methanol (which acts as both solvent and reagent).

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 120-140 °C. Stir for 12-24 hours.

-

Reaction Monitoring: After cooling to room temperature, an aliquot can be taken, diluted, and analyzed by GC or LC-MS to determine conversion.

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with a small amount of methanol or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove the base. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free amine.

-

Purification and Salt Formation: Proceed with purification and/or hydrochloride salt formation as described in Protocol 1.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

He, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

-

Das, S., et al. (2024). Catalysis-Controlled Selective N-mono or N-di-methylation of Anilines: A Review on Synthesis of N-methyl or N,N-dimethyl anilines. ChemistrySelect. Available at: [Link]

-

Li, F., et al. (2018). Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. Green Chemistry. Available at: [Link]

-

Various Authors. (2024). Different protocols for methylation of aniline. ResearchGate. Available at: [Link]

-

He, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline. Google Patents.

-

PrepChem. (2023). Synthesis of 2-Chloro-6-Fluoronitrobenzene. PrepChem.com. Available at: [Link]

-

PubChemLite. (2026). 2-chloro-6-fluoro-n-methylaniline hydrochloride (C7H7ClFN). PubChemLite. Available at: [Link]

- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Google Patents.

- Google Patents. (2022). CN112358404B - Preparation method of 2-chloro-6-methylaniline. Google Patents.

- Google Patents. (2021). CN112851518A - Synthesis method of N-methyl o-fluoroaniline. Google Patents.

-

Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Podyacheva, E., et al. (2019). Hitchhiker's guide to reductive amination. Synlett. Available at: [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

Technical Support Center: Purification of 2-Chloro-6-fluoro-N-methylaniline Hydrochloride

Case ID: CFMA-HCl-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 24, 2026[1]

Executive Summary & Impurity Profile

Target Molecule: 2-Chloro-6-fluoro-N-methylaniline hydrochloride (CFMA·HCl) CAS (Free Base): 152586-34-4 (Analogous reference) Molecular Structure: Secondary amine salt with ortho-halogen substitution.[1]

The purification of 2-Chloro-6-fluoro-N-methylaniline hydrochloride is challenging due to the presence of two ortho-halogens (Cl, F).[1] These electron-withdrawing groups reduce the basicity of the nitrogen, making the hydrochloride salt potentially less stable than simple aniline salts and more prone to hydrolysis or "oiling out" during recrystallization.[1]

Common Impurity Spectrum[1][2]

| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |

| Primary Amine | 2-Chloro-6-fluoroaniline | Unreacted starting material | Lower boiling point; forms stable salts; difficult to separate by simple crystallization due to structural similarity.[1] |

| Tertiary Amine | 2-Chloro-6-fluoro-N,N-dimethylaniline | Over-methylation byproduct | Does not form amides; significantly different pKa; often remains in mother liquor during crystallization.[1] |

| Oxidation Products | Azobenzenes / Quinones | Air oxidation of free base | Highly colored (Pink/Brown/Black); trace amounts cause significant discoloration.[1] |

| Inorganic Salts | NaCl / Na₂SO₄ | Neutralization byproducts | Insoluble in organic solvents; raises ash content.[1] |

Diagnostic Decision Matrix

Before selecting a protocol, identify your specific contamination issue using the logic flow below.

Figure 1: Diagnostic logic for selecting the appropriate purification pathway based on impurity profile.

Technical Protocols

Protocol A: Fractional Recrystallization (The "Polishing" Step)

Best for: Removing tertiary amines, trace primary amines, and inorganic salts.[1]

The Science: The hydrochloride salt of the secondary amine (N-methyl) generally has a higher lattice energy and melting point than the tertiary amine salt, making it less soluble in cold alcohols.[1]

Reagents:

-

Isopropanol (IPA) - Primary Solvent

-

Ethanol (Absolute) - Alternative

-

Diethyl Ether or MTBE - Anti-solvent

Step-by-Step:

-

Dissolution: Place crude CFMA·HCl in a flask. Add minimal boiling Isopropanol (approx. 3-5 mL per gram).

-

Tip: If the salt does not dissolve, add Ethanol dropwise until clear.[1]

-

-

Hot Filtration: If insoluble specks remain (inorganic salts), filter the hot solution through a heated glass funnel.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Critical: Do not crash cool on ice immediately; this traps impurities.[1]

-

-

Anti-solvent Addition: If yield is low, add Diethyl Ether dropwise until turbidity just appears, then re-warm to clear and cool again.[1]

-

Isolation: Filter the white needles/plates.[1] Wash with cold Ether.

Protocol B: Acid-Base Swing (The "Reset" Button)

Best for: Removing significant amounts of unreacted starting material (primary amine) or colored oxidation products.[1]

The Science: This method utilizes the hydrophobicity of the free base to separate it from inorganic contaminants, followed by selective salt formation.

Figure 2: Workflow for the Acid-Base Swing purification method.

Step-by-Step:

-

Liberation: Suspend crude salt in water.[1] Slowly add 2M NaOH until pH > 10. The solid will dissolve and an oil (the free base) will separate.[1]

-

Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: The 2-chloro-6-fluoro substitution makes the amine less basic but more lipophilic, aiding extraction.

-

-

Washing: Wash combined organics with brine to remove residual water and inorganic salts.[1] Dry over MgSO₄.[2]

-

Re-salting:

-

Filtration: Collect the solid under inert atmosphere (Argon/Nitrogen) to prevent oxidation.[1]

Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. Why?

Cause: This is common with aniline salts containing lipophilic halogens (Cl, F). The "oil" is a supersaturated liquid phase of the salt and solvent. Solution:

-

Re-heat the mixture until the oil dissolves.

-

Seed the solution with a tiny crystal of pure product (if available).

-

Scratch the inner wall of the flask with a glass rod.[2]

-

Add more solvent: You may be too concentrated. Add 10% more solvent.

Q2: The product has a persistent pink/brown hue.

Cause: Oxidation of the aniline nitrogen, likely forming trace azo compounds.[1] Solution:

-

Activated Carbon: During the recrystallization (Protocol A), add activated charcoal (5 wt%) to the boiling solution.[1] Stir for 10 minutes, then filter hot through Celite.

-

Acid Wash: If using Protocol B, wash the organic free-base layer with a dilute sodium bisulfite solution before re-salting.[1]

Q3: How do I remove the unreacted primary amine (2-Chloro-6-fluoroaniline)?

Cause: Primary amines are structurally very similar to the N-methyl product. Solution:

-

Chemical Scavenging: If the impurity is <5%, add a small amount of acetic anhydride to the crude free base mixture.[1] This acetylates the primary amine (forming an amide) but reacts much slower with the bulky secondary amine.[1] The amide is much less soluble in acid and will not precipitate during the HCl salt formation step.[1]

Q4: Is the salt hygroscopic?

Analysis: Yes, many halogenated aniline hydrochlorides are hygroscopic.[1] Handling: Store the final purified crystals in a desiccator or under Nitrogen. If the powder clumps, dry in a vacuum oven at 40°C over P₂O₅.

References

-

BenchChem Technical Support. (2025).[1][2] Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Retrieved from

-

Sigma-Aldrich. (n.d.).[1][3] 2-Fluoro-6-methylaniline Product Sheet. Retrieved from [3]

-

ChemicalBook. (2024).[1] N-Methylaniline Synthesis and Purification Methods. Retrieved from

-

PubChem. (n.d.).[1] 2-Chloro-6-fluoro-N-methylaniline hydrochloride Compound Summary. Retrieved from

-

ResearchGate. (2017).[1] Purification of organic hydrochloride salts via Recrystallization. Retrieved from

Sources

Technical Guide: Regioselective Functionalization of 2-Chloro-6-fluoro-N-methylaniline

The following technical guide details the regioselective functionalization of 2-Chloro-6-fluoro-N-methylaniline . This content is designed for researchers requiring precise control over site-selective reactions on this specific scaffold.

The Scaffold Reactivity Map

The unique substitution pattern of 2-Chloro-6-fluoro-N-methylaniline creates a distinct "Triad of Reactivity." The interplay between the activating N-methyl group, the labile Chlorine, and the directing Fluorine atom allows for orthogonal functionalization at positions C-4, C-5, and C-2.

Core Logic: The "Triad" Strategy

-

C-4 (Para): The site of Electrophilic Aromatic Substitution (EAS) .[1] Controlled by the strong directing effect of the N-methylamine.

-

C-5 (Meta): The site of Directed Lithiation . Controlled by the strong acidity induced by the adjacent Fluorine atom (Ortho-Lithiation).

-

C-2 (Ortho): The site of Transition Metal Cross-Coupling . Controlled by the weaker C-Cl bond energy relative to C-F.

Figure 1: Orthogonal reactivity pathways allowing selective functionalization at C-4, C-5, and C-2.

Module 1: Electrophilic Aromatic Substitution (Targeting C-4)

Objective: Introduce halogens, nitro, or alkyl groups at the para-position relative to the amine.

Mechanism & Selectivity

The N-methylamino group is a strong activator and ortho/para director. Since positions 2 and 6 are blocked by Cl and F, the C-4 position is the exclusive site for electrophilic attack under neutral conditions. The directing effects of Cl (directing to C-3/C-5) and F (directing to C-3/C-5) are overpowered by the amine's resonance donation.

Protocol: Regioselective Bromination at C-4

Standard Protocol for 4-Bromo-2-chloro-6-fluoro-N-methylaniline synthesis.

Reagents:

-

Substrate: 2-Chloro-6-fluoro-N-methylaniline (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF (0.1 M)

-

Temperature: 0 °C to RT

Step-by-Step:

-

Dissolve the aniline substrate in ACN at 0 °C.

-

Add NBS portion-wise over 15 minutes to prevent exotherms.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: TLC/LCMS should show clean conversion to the mono-brominated product.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove Br2 traces) and brine.

-

Yield: Typically >90% regioselectivity for C-4.

Troubleshooting FAQ:

Q: Why am I seeing minor impurities at other positions? A: If the reaction is run in highly acidic media, the amine may protonate (forming an ammonium salt). The ammonium group is meta-directing, which shifts reactivity toward C-3 or C-5. Ensure neutral conditions (NBS in ACN) to maintain C-4 selectivity.

Module 2: Organometallic Regiocontrol (Targeting C-5)

Objective: Functionalize the ring at C-5 (meta to amine) via Directed Ortho Metalation (DoM).

Mechanism & Selectivity

While the N-methyl group can direct lithiation, the Fluorine atom at C-6 is the dominant director due to its strong inductive effect (acidifying the adjacent C-5 proton).

-

Selectivity Rule: Lithiation occurs ortho to Fluorine (C-5) rather than ortho to Chlorine (C-3), as Fluorine is more electronegative.

-

Protection: The secondary amine proton (N-H) is acidic. You must either use 2 equivalents of base (to form N-Li then C-Li) or protect the nitrogen (e.g., Boc-protection) to use 1 equivalent.

Protocol: C-5 Formylation via Lithiation

Target: 2-Chloro-6-fluoro-3-formyl-N-methylaniline (Note: C-5 becomes C-3 relative to amine if numbering changes, but spatially it is ortho to F).

Reagents:

-

Substrate: N-Boc-2-chloro-6-fluoro-N-methylaniline (1.0 eq)

-

Base: n-Butyllithium (n-BuLi) or LDA (1.1 eq)

-

Electrophile: DMF (1.5 eq)

-

Solvent: Anhydrous THF

-

Temperature: -78 °C

Step-by-Step:

-

Protection: Ensure the amine is Boc-protected to prevent N-deprotonation interference.

-

Cool the THF solution of the substrate to -78 °C under Argon/Nitrogen.

-

Add n-BuLi dropwise. The Fluorine atom directs Lithium to C-5.

-

Note: Avoid temperatures above -60 °C to prevent benzyne formation (elimination of LiF).

-

-

Stir for 1 hour at -78 °C.

-

Add DMF (electrophile) dropwise.

-

Warm to RT and quench with saturated NH4Cl.

-

Deprotection: Treat with TFA/DCM to remove the Boc group if the free amine is required.

Troubleshooting FAQ:

Q: I am observing dechlorination (loss of Cl). What happened? A: Lithium-Halogen exchange is a competing reaction. n-BuLi can exchange with the C-Cl bond (at C-2) faster than it deprotonates C-5.

Solution: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a non-nucleophilic base and will favor deprotonation (C-H removal) over halogen exchange (C-Cl attack).

Module 3: Chemoselective Cross-Coupling (Targeting C-2)

Objective: Replace the Chlorine atom while preserving the Fluorine atom.

Mechanism & Selectivity

Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) relies on oxidative addition. The C-Cl bond is significantly weaker and more reactive toward Pd(0) than the C-F bond.

-

Reactivity Order: C-Br (if present) > C-Cl >>> C-F.

-

Outcome: Standard catalytic conditions will exclusively couple at C-2. The C-F bond remains inert unless specialized Ni-catalysts or forcing conditions are used.

Protocol: Buchwald-Hartwig Amination at C-2

Target: N2-aryl-6-fluoro-N1-methylbenzene-1,2-diamine.

Reagents:

-

Substrate: 2-Chloro-6-fluoro-N-methylaniline (1.0 eq)

-

Coupling Partner: Morpholine (1.2 eq)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (1.5 eq)

-